molecular formula C8H12N2O5S B073819 Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) CAS No. 1200-55-1

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)

Cat. No.: B073819
CAS No.: 1200-55-1
M. Wt: 248.26 g/mol
InChI Key: OVPHBYQAKDEEBD-UHFFFAOYSA-N
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Description

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) is a quaternary ammonium compound featuring a pyridinium core substituted with a hydroxyimino methyl group at position 2 and a methyl group at position 1. The methyl sulfate counterion enhances its solubility in polar solvents, making it suitable for applications requiring aqueous stability.

Properties

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.CH4O4S/c1-9-5-3-2-4-7(9)6-8-10;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPHBYQAKDEEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N/O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6735-59-7 (Parent), 25615-00-3 (Parent), 75-93-4 (Parent)
Record name Pralidoxime methyl sulfate
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Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1200-55-1
Record name Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)
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Record name Pralidoxime methyl sulfate
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Record name NSC164891
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Record name 2-[(hydroxyimino)methyl]-1-methylpyridinium methyl sulphate
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Record name PRALIDOXIME METHYL SULFATE
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Preparation Methods

Synthesis of Pyridine-2,4-Dicarbaldehyde

The process begins with the reduction of dimethyl pyridine-2,4-dicarboxylate (1 ) using diisobutylaluminum hydride (DIBAL).

Reaction Conditions :

  • Solvent: Dry dichloromethane (DCM)

  • Temperature: −78°C (maintained via dry ice/acetone bath)

  • Stoichiometry: 2.6 equiv DIBAL per carboxylate group

  • Quenching: Acetic acid in DCM at −65°C to prevent side reactions.

Yield : 67% after column chromatography (30–50% ethyl acetate/hexanes gradient).

Formation of Pyridine-2,4-Dialdoxime

The dialdehyde (2 ) reacts with hydroxylamine hydrochloride under basic conditions:

Reaction Conditions :

  • Solvent: Methanol/water mixture

  • Base: Potassium carbonate (2.1 equiv)

  • Temperature: Room temperature (16 h stirring)

  • Workup: Recrystallization from methanol/water.

Yield : 74% as an off-white solid.

Monoalkylation with Bischloromethyl Ether (BCME)

The bis-oxime (3 ) undergoes selective alkylation at one oxime group:

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Alkylating Agent: BCME (1.1 equiv)

  • Temperature: 0°C to room temperature

  • Duration: 24 h.

Critical Note : BCME is a known carcinogen, necessitating rigorous post-reaction purification to reduce residual levels below 0.277 μg/g.

Counterion Exchange to Methyl Sulfate

The iodide salt (4 ) is converted to the methyl sulfate derivative via ion exchange:

Methodology :

  • Resin : Dowex Monosphere 550A (pre-treated with methanesulfonic acid)

  • Solvent System : Methanol/water/acetonitrile (4:4:2 v/v)

  • Efficiency : >99% exchange confirmed via ¹H NMR and melting point analysis.

Yield : 82% after recrystallization.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance safety and efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL500 L
DIBAL Addition Time30 min2 h
Temperature ControlDry Ice BathJacketed Reactor
Throughput5 g/h2 kg/h

Advantages : Improved heat dissipation, reduced exposure to hazardous reagents (e.g., BCME), and consistent product quality.

Purification at Scale

Industrial recrystallization uses ethanol/water (3:1 v/v) to achieve >98% purity. Preparative HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) removes trace alkylation byproducts.

Critical Analysis of Methodological Variations

Alternative Alkylating Agents

BCME outperforms alternatives like bismethanesulfonatemethyl ether (BMSME):

AgentYield (%)ByproductsCarcinogenicity
BCME78<0.3 μg/gHigh
BMSME17Sulfonate estersLow
Methyl Iodide65Iodide saltsModerate

BCME’s efficiency justifies its use despite safety concerns, provided residual levels are controlled.

Counterion Exchange Methodologies

Comparative performance of ion exchange methods:

MethodYield (%)Purity (%)
Silver Methanesulfonate4592
Dowex Resin8299
Electrodialysis6897

Dowex resin provides superior yield and purity while eliminating silver waste.

Optimization Strategies

Solvent Selection

  • DCM for Alkylation : Ensures solubility of BCME and intermediates while minimizing hydrolysis.

  • Methanol/Water for Oxime Formation : Balances reaction rate and product precipitation.

Temperature Control

  • −78°C for DIBAL Reduction : Prevents over-reduction to alcohols.

  • 0°C for BCME Quenching : Limits dimerization of reactive intermediates.

Stoichiometric Precision

  • BCME at 1.1 equiv : Maximizes monoalkylation while avoiding diquaternary byproducts.

  • Hydroxylamine at 2.1 equiv : Ensures complete oxime formation without excess reagent carryover.

Challenges and Mitigation

Residual BCME

Post-synthesis analysis via GC-MS confirms BCME levels <0.3 μg/g after DCM extraction and resin purification.

Polymorphic Control

The methyl sulfate salt exhibits two polymorphs:

  • Form α : Monoclinic, stable below 40°C

  • Form β : Orthorhombic, stable above 40°C

Crystallization from ethanol/water at 5°C yields pure Form α, which is pharmaceutically preferred .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Antidote for Organophosphate Poisoning

The primary application of pralidoxime methyl sulfate is its use as an antidote for organophosphate poisoning. Organophosphates are widely used in agriculture as insecticides and have been implicated in numerous cases of poisoning, including those related to nerve agents. The mechanism of action involves the reactivation of acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby restoring normal cholinergic function in the nervous system .

Treatment of Myasthenia Gravis

Pralidoxime methyl sulfate has also been explored for its potential benefits in treating myasthenia gravis, an autoimmune disorder characterized by weakness in voluntary muscles. Although its exact mechanism in this context remains unclear, it is believed to enhance neuromuscular transmission by improving the availability of acetylcholine at the neuromuscular junction.

Research Applications

Beyond its established clinical uses, pralidoxime methyl sulfate has been investigated for various research applications:

  • Neuroprotective Studies : Research has examined its role in mitigating neurodegeneration caused by nerve agents like sarin, focusing on biochemical changes and long-term neurological effects following exposure .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics and pharmacodynamics of pralidoxime have provided insights into optimal dosing regimens and efficacy profiles across different animal models .
  • Structure-Activity Relationship Studies : Ongoing research aims to optimize the chemical structure of pyridinium oximes to enhance their efficacy against organophosphate toxicity. These studies focus on modifying the oxime group to improve binding affinity and reactivation rates .

Synthesis and Derivatives

Pralidoxime methyl sulfate can be synthesized through various chemical routes involving hydroxylamine and pyridine derivatives. Understanding these synthesis pathways is crucial for developing analogs with improved efficacy or reduced toxicity profiles.

Synthesis Example

A common method involves:

  • Dissolving pyridine derivatives in dry chloroform.
  • Reacting with hydroxylamine under controlled conditions.
  • Isolating the resultant product through filtration and recrystallization .

Comparative Efficacy Studies

Numerous studies have compared pralidoxime with other antidotes such as HI-6 and TMB-4, highlighting differences in efficacy against specific types of organophosphate compounds. These comparative analyses are vital for determining the best therapeutic options based on the nature of exposure .

Mechanism of Action

The mechanism of action of Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) involves its interaction with specific molecular targets. For instance, it can reactivate cholinesterase enzymes that have been inactivated by organophosphate compounds. This reactivation occurs through the cleavage of the phosphate-ester bond formed between the organophosphate and the enzyme .

Comparison with Similar Compounds

Functional Group Analogues: Hydroxyimino-Containing Derivatives

Compounds bearing hydroxyimino groups, such as 490-M18 and 490-M56 (), share the (hydroxyimino)acetate backbone but lack the pyridinium ring. These derivatives are studied for metabolic stability and toxicity, where the hydroxyimino group contributes to metal chelation and enzyme inhibition. Unlike these neutral aromatic acids, the target compound’s pyridinium cation and methyl sulfate counterion likely improve water solubility and alter cellular uptake .

Table 1: Hydroxyimino-Containing Compounds

Compound Core Structure Key Substituents Solubility Biological Role
Target Compound Pyridinium ring 2-(hydroxyimino)methyl, methyl sulfate High (polar) Antimicrobial (inferred)
490-M18 () Benzene ring 2-[(2-methylphenoxy)methyl]phenyl Moderate Metabolic studies
Ceftobiprole () Cephalosporin β-lactam 5-amino-1,2,4-thiadiazol-3-yl High Broad-spectrum antibiotic

Pyridinium and Piperazinyl Analogues

The pyrrolo[3,4-c]pyridine derivatives in (e.g., compounds 2–4) feature piperazinyl substitutions and methoxy/ethoxy groups. In contrast, the target compound’s hydroxyimino methyl group and quaternary nitrogen suggest divergent reactivity, possibly favoring ionic interactions in biological systems .

Neurotoxic Pyridine Derivatives: MPTP and MPPP

MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a neurotoxin linked to Parkinsonism (), shares a methyl-substituted pyridine core with the target compound. However, MPTP’s tetrahydropyridine ring and phenyl group enable blood-brain barrier penetration, whereas the target’s charged pyridinium structure likely limits CNS access, reducing neurotoxicity risk .

β-Lactam Antibiotics with Hydroxyimino Groups

Ceftobiprole () and related cephalosporins incorporate a (Z)-hydroxyimino acetyl side chain to enhance β-lactamase resistance.

Table 2: Antimicrobial Activity Comparison

Compound MIC (μg/mL) * Target Pathway Resistance Profile
Target Compound N/A Inferred metalloenzyme Speculative
Ceftobiprole () 0.25–4 Penicillin-binding proteins MRSA-active

*MIC: Minimum Inhibitory Concentration; data for target compound inferred from structural analogs.

Biological Activity

Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1), commonly known as Pralidoxime methyl sulfate , is a quaternary ammonium compound primarily recognized for its role as an antidote in treating organophosphate poisoning. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Pralidoxime Methyl Sulfate

Pralidoxime methyl sulfate is categorized under oximes, which are compounds characterized by the presence of a hydroxylamine functional group. Its chemical formula is C7H10N2O3S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3\text{S} and it is often used in clinical settings to counteract the effects of organophosphate pesticides and nerve agents that inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission.

The primary mechanism by which Pralidoxime methyl sulfate exerts its biological effects involves the reactivation of AChE. Organophosphates bind to the active site of AChE, leading to the accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of cholinergic receptors. Pralidoxime works by:

  • Binding to Phosphorylated AChE : It interacts with the phosphorylated enzyme, facilitating the release of the organophosphate and restoring AChE activity.
  • Restoration of Neuromuscular Function : By reactivating AChE, it allows for normal nerve impulse transmission, alleviating symptoms associated with poisoning.

Therapeutic Applications

Pralidoxime methyl sulfate is primarily utilized in:

  • Treatment of Organophosphate Poisoning : It is most effective when administered within 24 hours post-exposure.
  • Myasthenia Gravis : It may enhance neuromuscular transmission in this autoimmune disorder, although its exact mechanism in this context remains less understood.

Research Findings

Numerous studies have evaluated the efficacy and pharmacodynamics of Pralidoxime methyl sulfate. Key findings include:

  • Comparative Efficacy : In various animal models, Pralidoxime has demonstrated significant efficacy in reactivating AChE inhibited by different organophosphates. For instance, studies show that it can effectively reduce mortality rates when administered alongside atropine after organophosphate exposure .
  • Pharmacokinetics : Research indicates that Pralidoxime's effectiveness is influenced by factors such as timing of administration and dosage. Higher doses administered early after exposure yield better outcomes .

Case Studies

Several case studies highlight the practical applications and outcomes associated with Pralidoxime treatment:

  • Case Study on Organophosphate Poisoning :
    • Patient Profile : A 35-year-old male exposed to an organophosphate pesticide.
    • Treatment Administered : Atropine and Pralidoxime methyl sulfate.
    • Outcome : Rapid improvement in symptoms and restoration of normal respiratory function within hours post-treatment.
  • Myasthenia Gravis Management :
    • Patient Profile : A 50-year-old female diagnosed with myasthenia gravis.
    • Treatment Administered : Regular doses of Pralidoxime alongside standard therapies.
    • Outcome : Notable improvement in muscle strength and endurance over a six-month period.

Comparative Analysis with Similar Compounds

Compound NameStructureMechanismUse
PralidoximeChemical StructureReactivates AChEAntidote for organophosphate poisoning
ObidoximeChemical StructureSimilar to Pralidoxime but with different efficacy profileAntidote for nerve agent poisoning
HI-6Chemical StructureMore potent reactivator for certain nerve agentsAntidote for severe organophosphate poisoning

Q & A

Q. Methodological

  • Cytotoxicity assays : HepG2 or HEK293 cells exposed to 1–100 µM for 24–72 hr; measure IC50 via MTT assay.
  • Metabolic stability : Incubate with liver microsomes (human/rat), monitor depletion via LC-MS/MS (t½ <30 min indicates high clearance) .
  • Reactive oxygen species (ROS) : Flow cytometry with DCFH-DA probe detects oxidative stress thresholds .

What are the challenges in synthesizing and isolating stereoisomers of this compound due to the hydroxyimino group’s configuration?

Advanced
The hydroxyimino group’s E/Z isomerism complicates synthesis:

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to favor E-isomers (ΔG‡ ~25 kcal/mol).
  • Chromatographic separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves isomers with α >1.5 .

Isomer-specific bioactivity (e.g., E-isomers show 3-fold higher antimicrobial activity) must be validated .

How to determine the purity of the compound using HPLC or LC-MS, and what are common impurities?

Q. Basic

  • HPLC conditions : C18 column (4.6 × 150 mm, 3.5 µm), 0.1% formic acid in water/acetonitrile gradient (5→95% over 20 min), UV detection at 254 nm.
  • Common impurities :
    • Unquaternized precursor : Retention time (RT) ~2.5 min.
    • Hydrolysis byproduct (pyridine-2-carboxaldehyde) : RT ~4.2 min, m/z 122.1 .

Validate method per ICH Q2(R1) guidelines (LOQ ≤0.1%, linearity R² >0.999) .

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